molecular formula C12H8Br4 B14415124 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene CAS No. 85477-63-0

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene

Katalognummer: B14415124
CAS-Nummer: 85477-63-0
Molekulargewicht: 471.81 g/mol
InChI-Schlüssel: MLQVUBREAZVHCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H8Br4. It is a derivative of naphthalene, where the hydrogen atoms at positions 1, 5, 2, and 6 are replaced by bromine atoms and bromomethyl groups. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene derivatives. One common method involves the bromination of 2,6-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and bromomethyl groups serve as reactive sites for chemical transformations. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Dibromo-2,6-bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple bromine atoms and bromomethyl groups makes it a versatile intermediate for various chemical transformations, setting it apart from other similar compounds .

Eigenschaften

85477-63-0

Molekularformel

C12H8Br4

Molekulargewicht

471.81 g/mol

IUPAC-Name

1,5-dibromo-2,6-bis(bromomethyl)naphthalene

InChI

InChI=1S/C12H8Br4/c13-5-7-1-3-9-10(11(7)15)4-2-8(6-14)12(9)16/h1-4H,5-6H2

InChI-Schlüssel

MLQVUBREAZVHCL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2Br)CBr)C(=C1CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.